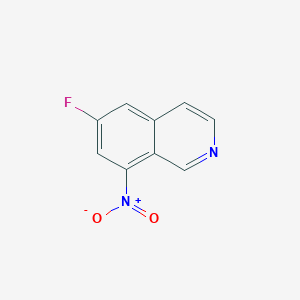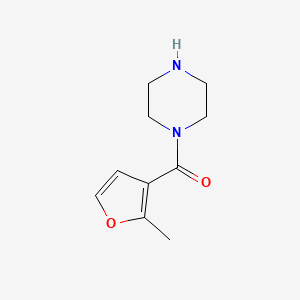![molecular formula C9H10F3NO B13203825 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13203825.png)
6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, an oxaspiro structure, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylated reagents in a cyclization reaction to form the oxaspiro structure. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the oxaspiro structure may influence its binding properties. The carbonitrile group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Trifluoromethyl-2H-thiopyran: Contains a trifluoromethyl group and a thiopyran ring.
5-Halo-6-trifluoromethylpyridine-3-carbonitriles: Features a trifluoromethyl group and a pyridine ring with a carbonitrile group.
Uniqueness
6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific combination of structural features, including the oxaspiro ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-1-3-8(4-2-6)7(5-13)14-8/h6-7H,1-4H2 |
Clé InChI |
NBAFBFQSIRSBTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(F)(F)F)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


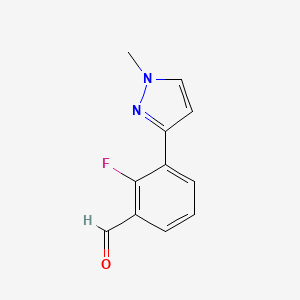
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
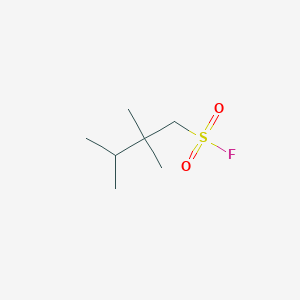
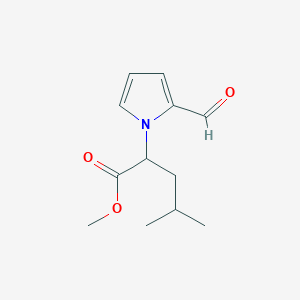
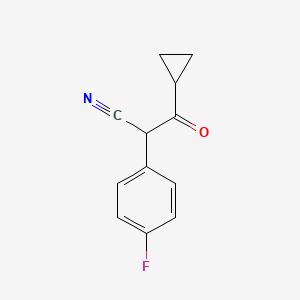
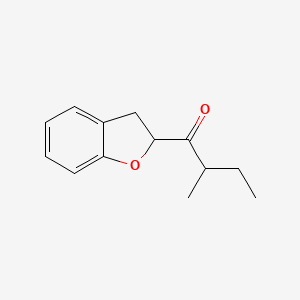
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
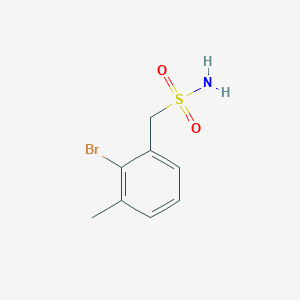
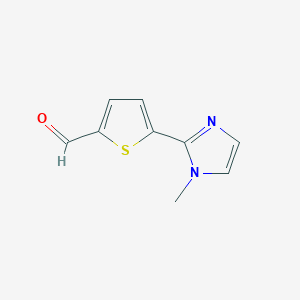
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
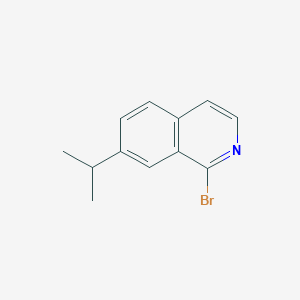
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
